N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.22631153 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Prokinetic Agents
Benzimidazole derivatives, including those related to the structure of Cinitapride, have been synthesized and evaluated for their anti-ulcerative and prokinetic activities. The incorporation of the benzimidazole moiety into Cinitapride, a known prokinetic benzamide derivative, has shown potential in enhancing its activity as an anti-ulcerative agent (G. Srinivasulu et al., 2005).
Antibacterial Activities
2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their broad-spectrum antibacterial activities. Certain compounds within this class have demonstrated effective inhibition of bacterial growth, particularly against clinically important Gram-positive and Gram-negative bacteria, including enterococci, suggesting a new class of potential antibacterial agents (Yun He et al., 2003).
Neuropeptide Y Y1 Receptor Antagonists
A series of novel benzimidazoles derived from indole have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the goal of developing anti-obesity drugs. This research highlights the importance of the piperidine ring and its substitution for maximizing affinity for the Y1 receptor, offering insights into the development of new therapeutic agents (H. Zarrinmayeh et al., 1998).
Antinociceptive Activities
Benzimidazole-piperidine derivatives have been synthesized and their antinociceptive activities assessed. The compounds showed centrally mediated antinociceptive activities, with specific derivatives also indicating additional peripherally mediated effects. This research contributes to the development of potent antinociceptive agents (Ümide Demir Özkay et al., 2017).
Antihistaminic Activity
The synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been investigated, revealing potent antihistaminic properties after oral administration in animal models. This research opens pathways for the development of new antihistaminic agents with improved efficacy (F. Janssens et al., 1985).
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-2-27(14-12-22-25-20-10-3-4-11-21(20)26-22)23(28)18-8-5-7-17(15-18)19-9-6-13-24-16-19/h3-5,7-8,10-11,15,19,24H,2,6,9,12-14,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAAUWAQRRRLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC(=C3)C4CCCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.